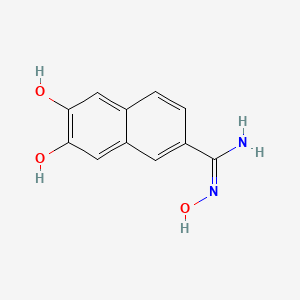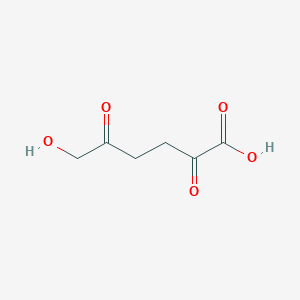
Quinine, ethochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine ethochloride is a derivative of quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria. Quinine ethochloride, like its parent compound, has applications in medicine, particularly in the treatment of malaria and other parasitic diseases .
Vorbereitungsmethoden
The preparation of quinine ethochloride typically involves the transformation of quinine sulfate to quinine, followed by its dispersion in a dispersing agent. Hydrochloric acid or hydrogen chloride gas is then added to react with quinine, resulting in the formation of quinine hydrochloride through crystallization . This method is environmentally friendly and uses common acids, bases, and solvents with low toxicity.
Analyse Chemischer Reaktionen
Quinine ethochloride undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo nucleophilic substitution reactions due to its electrophilic nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Quinine ethochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and analytical techniques.
Biology: Quinine derivatives are studied for their effects on cellular processes and their potential as therapeutic agents.
Medicine: Quinine ethochloride is primarily used in the treatment of malaria and other parasitic infections.
Wirkmechanismus
The exact mechanism of action of quinine ethochloride is not fully understood. it is known to act as a blood schizonticide, targeting the food vacuoles of Plasmodium falciparum, the parasite responsible for malaria . Quinine ethochloride interferes with the parasite’s ability to metabolize hemoglobin, leading to its death. It also affects muscle membrane and sodium channels, which explains its use in treating muscle disorders .
Vergleich Mit ähnlichen Verbindungen
Quinine ethochloride can be compared with other similar compounds, such as:
- Quinine methochloride dihydrate
- Beta-erythroidine hydrochloride
- Dihydro-beta-erythroidine hydrobromide
These compounds share similar therapeutic applications but differ in their chemical structures and specific uses. Quinine ethochloride is unique in its combination of antimalarial and muscle-relaxant properties.
Eigenschaften
CAS-Nummer |
63717-07-7 |
|---|---|
Molekularformel |
C22H29ClN2O2 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
(S)-[(2R)-5-ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C22H29N2O2.ClH/c1-4-15-14-24(5-2)11-9-16(15)12-21(24)22(25)18-8-10-23-20-7-6-17(26-3)13-19(18)20;/h4,6-8,10,13,15-16,21-22,25H,1,5,9,11-12,14H2,2-3H3;1H/q+1;/p-1/t15?,16?,21-,22+,24?;/m1./s1 |
InChI-Schlüssel |
NLVVRLKFCOJPRR-NYHCBIMJSA-M |
Isomerische SMILES |
CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Kanonische SMILES |
CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


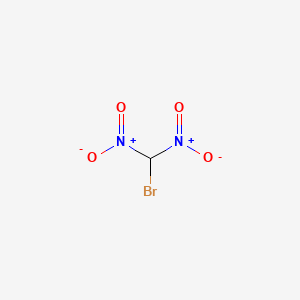
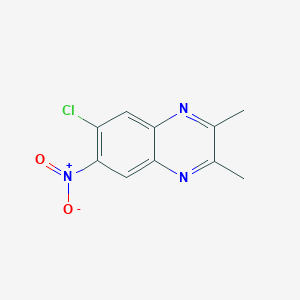
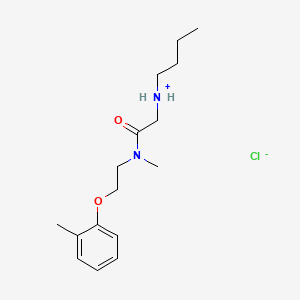

![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
![(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
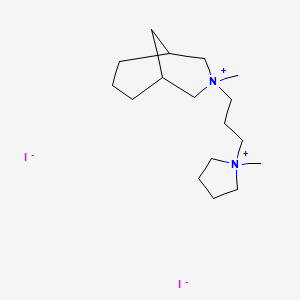
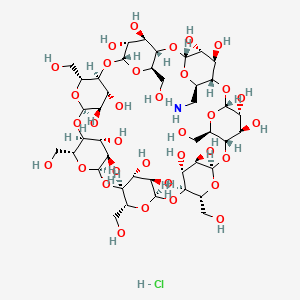
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
